![molecular formula C20H22N2O3 B069514 庚酰胺, 7-[(4'-氰基[1,1'-联苯]-4-基)氧基]-N-羟基- CAS No. 191228-04-3](/img/structure/B69514.png)
庚酰胺, 7-[(4'-氰基[1,1'-联苯]-4-基)氧基]-N-羟基-
描述
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, also known as Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Inhibition of Histone Deacetylases (HDACs)
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- has been identified as a potent inhibitor of various HDAC subtypes, including HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes can lead to altered gene expression profiles that are beneficial in cancer therapy. For instance, studies have demonstrated that compounds like CUDC-101, which shares structural similarities with Heptanamide, exhibit significant anti-cancer properties through HDAC inhibition.
Potential Therapeutic Applications
-
Cancer Treatment
- The primary application of Heptanamide is in the treatment of various cancers. Its ability to modulate gene expression through HDAC inhibition positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
-
Neurodegenerative Diseases
- Given the role of HDACs in neurodegenerative diseases such as Alzheimer's disease, compounds like Heptanamide may also have potential applications in neuroprotection and cognitive enhancement.
-
Inflammatory Disorders
- The anti-inflammatory properties associated with HDAC inhibitors suggest that Heptanamide could be explored for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of hydroxamic acids similar to Heptanamide:
- A study demonstrated that CUDC-101 showed significant anti-tumor activity in preclinical models by inhibiting multiple signaling pathways involved in cancer progression.
- Another research highlighted the potential of hydroxamic acids to enhance the effects of traditional chemotherapeutics by altering drug resistance mechanisms in cancer cells .
生物活性
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is an organic compound classified as a hydroxamic acid. It displays significant biological activity primarily due to its structural features, which include a heptanamide backbone and a biphenyl-cyano moiety. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is CHNO, with a molecular weight of approximately 338.41 g/mol. Its structure can be represented as follows:
Heptanamide Structure
Key properties include:
- Density : 1.2 g/cm³
- LogP : 4.45 (indicating significant lipophilicity)
- Polar Surface Area (PSA) : 82.35 Ų
The biological activity of Heptanamide is largely attributed to its inhibition of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through the removal of acetyl groups from histones, thereby influencing chromatin structure and gene transcription.
Inhibition of HDACs
Research indicates that Heptanamide exhibits potent inhibitory effects on various HDAC subtypes, particularly HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, the compound can alter gene expression profiles that may be beneficial for cancer therapy.
Anticancer Activity
Heptanamide has shown promise in preclinical studies for its anticancer properties. Its structural similarity to other known HDAC inhibitors suggests it may disrupt pathways involved in cancer cell proliferation and survival.
Comparison with Other Compounds:
Compound Name | Structure | Key Features |
---|---|---|
CUDC-101 | C₁₃H₁₈N₂O₃ | HDAC inhibitor used in cancer therapy |
Suberoylanilide Hydroxamic Acid | C₁₃H₁₅N₃O₃ | Known HDAC inhibitor; used in cancer research |
Valproic Acid Hydroxamic Acid | C₁₄H₁₉NO₂ | Combines anticonvulsant properties with HDAC inhibition |
The unique biphenyl-cyano moiety in Heptanamide may enhance its binding affinity to biological targets compared to other hydroxamic acids, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of hydroxamic acids similar to Heptanamide:
- HDAC Inhibition : A study demonstrated that compounds with hydroxamic acid functionality could significantly inhibit tumor growth in various cancer models by altering histone acetylation patterns.
- Protein Interaction Studies : Preliminary investigations suggest that Heptanamide interacts strongly with metal ions and proteins involved in cellular processes, indicating a multifaceted mechanism of action.
- Molecular Docking Studies : Computational analyses have shown that Heptanamide can effectively bind to specific protein targets involved in cancer progression, supporting its potential as a therapeutic agent.
属性
IUPAC Name |
7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYBCKFYUQVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172644 | |
Record name | A-161906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191228-04-3 | |
Record name | A-161906 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191228043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-161906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-161906 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R198471H35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。